(3,3-Dimethyloxetan-2-yl)methanol

Beschreibung

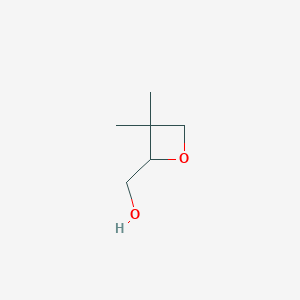

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,3-dimethyloxetan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)4-8-5(6)3-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGZEWCTGRLQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346262-59-6 | |

| Record name | (3,3-dimethyloxetan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethyloxetan 2 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is a strained ether, making it a target for reactions that relieve this strain. illinois.eduacs.org The regioselectivity of these ring-opening reactions is largely dictated by the substitution pattern on the ring and the nature of the attacking species (nucleophilic or electrophilic). magtech.com.cn

In nucleophilic ring-opening reactions, a nucleophile directly attacks one of the carbon atoms adjacent to the ring oxygen. These reactions typically proceed via an SN2 mechanism. The regioselectivity is primarily governed by steric hindrance. magtech.com.cn Strong nucleophiles preferentially attack the less sterically hindered carbon atom. magtech.com.cn

For (3,3-Dimethyloxetan-2-yl)methanol, there are two potential sites for nucleophilic attack: the C2 carbon, which is substituted with a hydroxymethyl group, and the C4 carbon, which is unsubstituted. The C2 position is sterically more encumbered than the C4 position. Therefore, attack by strong nucleophiles, such as organolithium reagents or lithium mercaptides, is expected to occur predominantly at the C4 position. researchgate.net This results in the cleavage of the C4-O bond to yield a 1,3-diol derivative.

Table 1: Predicted Regioselectivity of Nucleophilic Ring Opening

| Nucleophile (Nu⁻) | Predicted Major Product | Mechanism | Controlling Factor |

|---|---|---|---|

| R-Li | 2-(Hydroxymethyl)-2,4-dimethylpentan-4-ol derivative | SN2 | Steric Hindrance |

| RS-Li | S-substituted 4-mercapto-2-(hydroxymethyl)-2-methylbutan-1-ol | SN2 | Steric Hindrance |

Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring for attack by even weak nucleophiles. researchgate.net The regioselectivity of acid-catalyzed ring-opening is controlled by electronic effects, favoring the pathway that proceeds through the more stable carbocation-like transition state. magtech.com.cn

In the case of this compound, protonation of the ether oxygen is followed by C-O bond cleavage. Cleavage of the C2-O bond would lead to a tertiary carbocation intermediate (or a transition state with significant tertiary carbocation character) at the C2 position, which is stabilized by the adjacent alkyl groups. Cleavage of the C4-O bond would lead to a less stable primary carbocation. Consequently, under acidic conditions, nucleophilic attack is directed to the more substituted C2 position. researchgate.netmagtech.com.cn For example, hydrolysis or alcoholysis catalyzed by a protic acid like H₂SO₄ would lead to ring-opening at the C2 position. researchgate.net

Table 2: Regioselectivity in Acid-Catalyzed Ring Opening

| Reagents | Predicted Major Product | Mechanism | Controlling Factor |

|---|---|---|---|

| H₂O / H⁺ | 2,2-Dimethyl-1,3-butanediol | SN1-like | Electronic (Carbocation Stability) |

| ROH / H⁺ | 3-Alkoxy-2,2-dimethylbutan-1-ol | SN1-like | Electronic (Carbocation Stability) |

The stereochemical outcome of the ring-opening reaction is directly linked to the reaction mechanism.

SN2 Reactions : Nucleophilic attack at the C4 position, which is not a stereocenter in the starting material, will proceed to form the product without direct consequences for the stereochemistry at C2. If the starting material were chiral at C2, this chirality would be retained. If a chiral nucleophile is used, diastereomeric products could be formed.

SN1-like Reactions : Acid-catalyzed reactions that proceed through a planar or rapidly inverting carbocation-like intermediate at C2 would lead to a loss of stereochemical information at that center. If the starting material were enantiomerically pure at the C2 position, the product would likely be a racemic or diastereomeric mixture. researchgate.netacs.org Studies on related 2-substituted oxetanes have shown that the degree of inversion versus retention can be influenced by factors such as the acid concentration and the solvent. researchgate.net

Oxetanes can undergo ring-opening reactions under thermal or photochemical conditions. Photochemical [2+2] cycloreversion, also known as a retro-Paternò–Büchi reaction, is a common pathway for oxetanes. acs.org This process involves the cleavage of the oxetane ring back into its constituent carbonyl compound and olefin upon irradiation, often in the presence of a photosensitizer. acs.org For this compound, this would theoretically yield formaldehyde (B43269) and 1,1-dimethyl-2-(hydroxymethyl)ethene, although the specific conditions required have not been detailed in the literature.

Thermal ring-opening is less common and typically requires high temperatures, often leading to complex product mixtures unless specific structural features promote a concerted electrocyclic ring-opening.

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in this compound can undergo standard transformations, largely independent of the oxetane ring, provided that reaction conditions are chosen to avoid concomitant ring-opening.

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde, (3,3-dimethyloxetan-2-yl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid, (3,3-dimethyloxetan-2-yl)carboxylic acid, but may also risk oxidizing or cleaving the oxetane ring.

Reduction : The primary alcohol group is already in a reduced state. However, the corresponding aldehyde or carboxylic acid obtained from oxidation could be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Esterification : The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid (Fischer esterification), acid chloride, or anhydride. A general method for the transesterification of similar oxetane-containing alcohols involves heating the alcohol with an ester in the presence of a base like sodium methoxide. google.com

Etherification : The formation of an ether from the primary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. google.com

Table 3: Example Transformations of the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | (3,3-Dimethyloxetan-2-yl)carbaldehyde |

| Esterification | Acetic anhydride, Pyridine | (3,3-Dimethyloxetan-2-yl)methyl acetate |

Participation in Intermolecular and Intramolecular Reactions

The reactivity of this compound is characterized by reactions involving both the oxetane ring and the hydroxymethyl substituent. The strained nature of the oxetane ring makes it susceptible to ring-opening reactions under various conditions.

In the presence of Grignard reagents, such as ethylmagnesium bromide, 2-oxetanemethanol can undergo intermolecular reactions. The reaction proceeds via a nucleophilic attack on one of the ring carbon atoms, leading to the ring-opening of the oxetane. For instance, the reaction with ethylmagnesium bromide followed by the addition of another mole of the Grignard reagent to the intermediate aldehyde results in the formation of a diol, such as 3-ethyl-1,5-pentanediol.

Intramolecular reactions are also possible, particularly those involving the hydroxyl group. For example, under acidic conditions, the hydroxyl group can be protonated, followed by an intramolecular attack by the oxygen of the oxetane ring, leading to rearrangements or the formation of cyclic ethers with different ring sizes. The specific pathways are highly dependent on the reaction conditions and the substitution pattern on the oxetane ring.

Polymerization and Oligomerization Studies of Oxetane Derivatives

Oxetane and its derivatives are known to undergo cationic ring-opening polymerization to produce polyethers. This process is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃, PF₅) or initiators that can generate carbocations. The polymerization of 3,3-dimethyloxetane, a closely related compound, has been studied extensively.

The polymerization proceeds via a cationic mechanism where the initiator activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule. The propagation step involves the sequential addition of monomer units to the growing polymer chain. The presence of the gem-dimethyl group at the 3-position, as in this compound, can influence the polymerization kinetics and the properties of the resulting polymer. These substituents can affect the ring strain and the steric hindrance at the reaction center.

The hydroxymethyl group in this compound introduces a functional handle that can be utilized in polymerization. This hydroxyl group can participate in the initiation or termination steps, or it can be protected before polymerization and later deprotected to yield functionalized polyethers. These functionalized polymers are of interest for various applications, including as binders for energetic materials and in the development of new biomaterials.

Radical Reactions and Degradation Pathways of Oxetanyl Species

The study of radical reactions involving oxetane derivatives is crucial for understanding their thermal decomposition and combustion behavior. The formation of oxetanyl radicals can lead to a variety of degradation pathways.

Oxetanyl radicals can undergo unimolecular decomposition through various pathways. The specific pathway is dependent on the position of the radical center on the oxetane ring. For instance, the 2-oxetanyl radical can undergo ring cleavage to form ethene and a formyl radical. The 3-oxetanyl radical can decompose to formaldehyde and an ethyl radical.

Studies on the thermal decomposition of 2-methyloxetane (B110119) have shown that the primary decomposition pathways involve the formation of propene and formaldehyde, or ethene and acetaldehyde, through biradical intermediates. The presence of substituents, such as the dimethyl and hydroxymethyl groups in this compound, would be expected to influence the stability of the radical intermediates and the distribution of the final decomposition products.

The chemical kinetics of oxetanyl radical reactions are of significant interest in the field of combustion chemistry. Oxetane-based compounds are being considered as potential biofuels and fuel additives. Understanding their combustion chemistry, including the rates of elementary reactions involving oxetanyl radicals, is essential for developing accurate combustion models.

Recent studies have focused on the kinetics of hydrogen abstraction reactions from oxetane by hydroxyl (OH) radicals. These reactions are important initiation steps in the combustion of oxetanes. The rate constants for these reactions have been determined experimentally and computationally. The results indicate that H-abstraction occurs preferentially from the C2 and C4 positions of the oxetane ring, which are adjacent to the ether oxygen.

Applications and Role in Advanced Organic Synthesis

(3,3-Dimethyloxetan-2-yl)methanol as a Versatile Synthetic Building Block

This compound is a valuable precursor for a variety of functionalized molecules. The primary alcohol group serves as a versatile handle for a wide range of chemical transformations, allowing for its elaboration into more complex structures. The 3,3-dimethyl substitution on the oxetane (B1205548) ring provides steric bulk, which can influence the reactivity and conformation of the resulting molecules. doi.orgrsc.org

The oxetane ring itself, while generally stable under many synthetic conditions, can undergo selective ring-opening reactions, providing access to highly functionalized acyclic structures. researchgate.net This dual reactivity of the alcohol and the oxetane ring makes this compound a highly adaptable building block in organic synthesis. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, all while keeping the oxetane ring intact for later manipulation. chemrxiv.org

The stability of the oxetane ring under various conditions, including those for common protecting group manipulations, further enhances its utility as a building block. rsc.org This allows for the integration of the oxetane moiety early in a synthetic sequence and its survival through multiple subsequent steps.

Incorporation of the (3,3-Dimethyloxetan-2-yl) Moiety into Complex Molecular Architectures

The unique properties of the (3,3-dimethyloxetan-2-yl) group make it an attractive component in the design of complex molecules, including functionalized heterocycles and intricate carbon scaffolds.

While direct examples of the use of this compound in heterocycle synthesis are not extensively documented, the general reactivity of 2-hydroxymethyloxetanes suggests their potential in this area. acs.orgcore.ac.uk The hydroxyl group can be transformed into various functionalities that can participate in cyclization reactions to form new heterocyclic rings. For example, conversion of the alcohol to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of nitrogen-containing heterocycles with a pendant (3,3-dimethyloxetan-2-yl) group.

Furthermore, the oxetane ring itself can be a precursor to other heterocyclic systems through ring-expansion reactions. acs.org Although less common, such transformations offer a pathway to larger ring systems that might be challenging to synthesize through other methods.

The incorporation of the (3,3-dimethyloxetan-2-yl) moiety can significantly influence the three-dimensional structure of a molecule. The steric demand of the gem-dimethyl group can direct the conformation of adjacent functionalities, which is a valuable tool in stereoselective synthesis.

Ring-opening reactions of the oxetane moiety provide a powerful method for introducing a 1,3-diol synthon with a quaternary center into a carbon scaffold. researchgate.net This can be particularly useful in natural product synthesis, where such motifs are common. The regioselectivity of the ring-opening is often controlled by the substitution pattern on the oxetane and the nature of the nucleophile and catalyst used.

Strategic Use of Oxetanes as Bioisosteres and Structural Replacements in Synthetic Design

One of the most significant applications of oxetanes in medicinal chemistry is their use as bioisosteres for other common functional groups. doi.orgu-tokyo.ac.jpresearchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.

The 3,3-disubstituted oxetane motif is frequently employed as a replacement for the gem-dimethyl group. acs.orgu-tokyo.ac.jp While gem-dimethyl groups are often introduced to block metabolic oxidation, they can increase the lipophilicity of a compound, which may negatively impact its pharmacokinetic properties. acs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while increasing polarity and aqueous solubility. u-tokyo.ac.jpmorressier.comdigitellinc.com

Oxetanes have also been successfully used as bioisosteres for carbonyl groups. doi.orgu-tokyo.ac.jpresearchgate.net The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the electronic properties of a carbonyl oxygen. u-tokyo.ac.jp This substitution can lead to improved metabolic stability and altered physicochemical properties. morressier.comdigitellinc.com The three-dimensional nature of the oxetane ring can also introduce conformational constraints that may be beneficial for binding to a biological target. morressier.comdigitellinc.com

Table 1: Physicochemical Properties of Oxetane-Containing Compounds Compared to their Analogs

| Feature | Oxetane Derivative | gem-Dimethyl Analog | Carbonyl Analog |

|---|---|---|---|

| Lipophilicity (logD) | Lower | Higher | Lower |

| Aqueous Solubility | Higher | Lower | Higher |

| Metabolic Stability | Often Increased | Variable | Variable |

| Hydrogen Bond Acceptor | Yes | No | Yes |

This table provides a generalized comparison based on literature findings. u-tokyo.ac.jpmorressier.comdigitellinc.com

Catalytic Applications Involving Oxetane Derivatives

The reactivity of the strained oxetane ring makes it amenable to various catalytic transformations. Cationic ring-opening polymerization of oxetanes, initiated by catalysts such as boron trifluoride etherate, can produce polyethers with unique properties. researchgate.net For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane yields hyperbranched polyethers that have been investigated as adhesives. researchgate.net

Furthermore, the oxetane ring can participate in catalytic ring-expansion reactions to form larger heterocyclic systems like tetrahydrofurans. acs.org These reactions are often catalyzed by transition metals and can proceed with high stereoselectivity. While specific catalytic applications involving this compound are not widely reported, the general reactivity of the oxetane ring suggests its potential in such transformations.

Theoretical and Computational Chemistry Studies of Oxetane Systems

Quantum Chemical Investigations of Oxetane (B1205548) Ring Strain and Electronic Structure

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain, which is a primary driver of its chemical reactivity. acs.orgyoutube.com Quantum chemical calculations have been instrumental in quantifying this strain and characterizing the ring's unique electronic structure.

The structure of the parent oxetane is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, the ring adopts a "puckered" conformation. illinois.edu The introduction of substituents, such as the gem-dimethyl group in (3,3-Dimethyloxetan-2-yl)methanol, generally increases these unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. acs.org For instance, X-ray crystallographic and computational studies on substituted oxetanes have quantified this puckering; the insecticide EDO, for example, exhibits a puckering angle of 16°. acs.org

Detailed quantum chemical calculations have determined the geometric parameters of the unsubstituted oxetane ring. These studies provide a baseline for understanding how substitutions alter the structure.

Table 1: Geometric Parameters of Unsubstituted Oxetane

| Parameter | Value |

|---|---|

| C–O Bond Length | 1.46 Å |

| C–C Bond Length | 1.53 Å |

| C–O–C Bond Angle | 90.2° |

| C–C–O Bond Angle | 92.0° |

| C–C–C Bond Angle | 84.8° |

Data sourced from X-ray diffraction studies at 90 K. acs.org

These strained bond angles, deviating significantly from the ideal tetrahedral angle of 109.5°, are a quantitative measure of the ring strain that influences the molecule's stability and reactivity.

Computational Analysis of Reaction Mechanisms and Transition States for Oxetane Transformations

Computational analysis is a vital tool for elucidating the complex mechanisms of oxetane reactions. It allows for the study and identification of transient structures like transition states and intermediates, making the kinetics of complex pathways more tractable. montclair.edu

For many oxetane transformations, multiple reaction pathways are plausible. For example, in the biosynthetic formation of the oxetane ring in the natural product Taxol, three distinct mechanisms have been proposed:

A neutral-concerted pathway. acs.orgillinois.edu

An acid-catalyzed route. acs.orgillinois.edu

A dissociative pathway. acs.orgillinois.edu

Despite computational studies, researchers have been unable to find conclusive evidence to definitively distinguish among these three mechanisms in this specific biosynthesis. acs.org

However, in other cases, computational and kinetic experiments have provided strong support for specific mechanisms. For the functionalization of certain oxetane derivatives, a Hammett analysis combined with control experiments pointed to an SN1 mechanism. nih.gov This was further supported by computational experiments indicating a process that proceeds via the formation of an oxetane carbocation. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The ring-opening of unsymmetrically substituted oxetanes, such as this compound, is a key transformation. Computational chemistry plays a critical role in predicting the outcome of these reactions, particularly the regioselectivity (which bond breaks) and stereoselectivity (the 3D arrangement of the product).

The regioselectivity of these reactions is primarily governed by a balance of steric and electronic effects. magtech.com.cn Theoretical calculations help to rationalize and predict which effect will dominate under specific reaction conditions. rawdatalibrary.net

Steric Control : Under nucleophilic attack with strong nucleophiles (e.g., organolithium reagents, Grignard reagents), the reaction is typically under steric control. The nucleophile preferentially attacks the less sterically hindered carbon adjacent to the oxygen atom. youtube.commagtech.com.cn

Electronic Control : In the presence of an acid, which protonates the oxetane's oxygen atom, the reaction proceeds under electronic control. Weak nucleophiles will then preferentially attack the more substituted carbon atom adjacent to the oxygen, as this carbon can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn

Theoretical calculations, including the modeling of transition states, are employed to compare the activation energies of competing pathways, thereby predicting the favored diastereoisomer in stereoselective reactions. rawdatalibrary.net

Table 2: Predictive Rules for Regioselectivity in Oxetane Ring-Opening

| Condition | Controlling Factor | Site of Nucleophilic Attack |

|---|---|---|

| Strong Nucleophile, No Acid | Steric Effect | Less substituted α-carbon |

Molecular Dynamics and Conformational Analysis of this compound and its Derivatives

Molecular dynamics (MD) simulations and conformational analysis are used to understand the three-dimensional shape and flexibility of molecules over time. For this compound, these studies would reveal the preferred spatial arrangement of the hydroxymethyl group relative to the ring and the dynamics of ring puckering.

Kinetic Modeling and Thermochemical Calculations for Gas-Phase Reactions

Kinetic modeling and thermochemical calculations are essential for quantitatively describing the behavior of chemical reactions in the gas phase. These computational methods aim to predict reaction rates, equilibrium constants, and heat release. princeton.eduresearchgate.net

The primary methodology involves ab initio transition state theory combined with master equation methods to derive phenomenological rate coefficients. princeton.edu This approach requires high-level electronic structure theory to accurately calculate the energies of reactants, products, and, most importantly, the transition state barrier height. princeton.eduprinceton.edu

Key parameters derived from these calculations include:

Activation Energy (Ea) : The minimum energy required for a reaction to occur. For related catalytic gas-phase reactions, these values can range from 75-110 kJ/mol. researchgate.net

Arrhenius Parameters : The pre-exponential factor (A) and the activation energy (Ea) that describe the temperature dependence of the reaction rate constant (k).

Thermochemical Data : Enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°), which are often represented using formats like the NASA polynomials for use in combustion and atmospheric models. princeton.edu

Detailed kinetic modeling can simulate complex reaction networks, such as those occurring in combustion, by accounting for numerous elementary reactions simultaneously. dtic.mil Models like the adiabatic core gas model are used to simulate conditions in specialized environments like rapid compression machines. dtic.mil

Table 3: Key Components of Theoretical Kinetic and Thermochemical Models

| Component | Description | Relevance |

|---|---|---|

| Potential Energy Surface | A map of the system's energy as a function of atomic coordinates. | Used to locate minima (reactants, products) and saddle points (transition states). |

| Partition Functions (Q) | Describes how energy is distributed among the electronic, vibrational, rotational, and translational states of a molecule. | Essential for calculating thermochemical properties (H, S, G) and rate constants. princeton.edu |

| Barrier Height (E#) | The energy difference between the transition state and the reactants. | A critical determinant of the reaction rate. princeton.edu |

Natural Occurrence and Isolation of Oxetane Containing Compounds

Identification of Oxetane (B1205548) Derivatives in Natural Products

The identification of oxetane-containing natural products has revealed a fascinating array of complex molecular architectures. Over 600 different oxetane-containing compounds have been discovered in nature. nih.gov The most well-known example is paclitaxel (B517696) (Taxol), a potent anticancer agent originally found in the bark of the Pacific yew tree, Taxus brevifolia. pnas.orgnih.gov The genus Taxus is a particularly rich source of these compounds. nih.gov

Microorganisms are another prolific source of bioactive oxetanes. researchgate.net Oxetin (B1210499) was the first natural product identified with an oxetane ring and was isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. OM-2317. nih.govkitasato-u.ac.jp Another notable example is oxetanocin-A, a nucleoside analogue with antiviral and antitumor properties, produced by the bacterium Bacillus megaterium. nih.gov Endophytic fungi, which live within plant tissues, have also been identified as producers of oxetane compounds like paclitaxel. jmb.or.krmdpi.com For instance, Penicillium chrysogenum and Aspergillus niger have been shown to produce paclitaxel. jmb.or.krnih.gov

Marine environments also contribute to the diversity of known oxetanes, with various compounds isolated from organisms such as algae, sponges, and corals. nih.govnih.gov The discovery of these compounds often involves screening programs that test extracts from these organisms for specific biological activities, leading to the isolation of novel chemical structures. nih.gov

| Compound Name | Natural Source | Organism Type | Reference |

|---|---|---|---|

| Paclitaxel (Taxol) | Taxus brevifolia | Plant | pnas.org |

| Oxetin | Streptomyces sp. OM-2317 | Bacterium | nih.gov |

| Oxetanocin-A | Bacillus megaterium | Bacterium | nih.gov |

| 10-Deacetylbaccatin III | Taxus baccata | Plant | nih.gov |

| Laureatin | Laurencia species | Marine Alga | mdpi.com |

| Mitrephorone A | Mitrephora species | Plant | mdpi.com |

Methodologies for the Isolation and Structural Elucidation of Naturally Occurring Oxetanes

The isolation and structural characterization of oxetane-containing compounds present unique challenges due to their often low concentrations in natural sources and the complexity of their structures. jmb.or.krnih.gov The process typically begins with the extraction of the compound from its source material, followed by extensive purification and finally, structural analysis using spectroscopic techniques.

Isolation and Purification:

For plant-derived oxetanes like paclitaxel, the initial step involves the extraction from the source material, such as the bark, using organic solvents. nih.gov The crude extract is then subjected to a series of chromatographic separations. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often using reversed-phase columns (e.g., C18), are essential for purifying the target compound from a complex mixture of other metabolites. jmb.or.krnih.gov For microbial sources, the process starts with large-scale fermentation. The desired compound is then isolated from the fermentation broth or the microbial cells, again using extraction and multi-step chromatographic purification. nih.govmdpi.com For example, oxetin was isolated from the fermentation broth of Streptomyces sp. OM-2317 through a series of purification steps. nih.gov

Structural Elucidation:

Once a pure compound is obtained, its structure is determined using a combination of modern spectroscopic methods. pitt.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation. bruker.com One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the chemical environment of the hydrogen and carbon atoms. mdpi.com Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular framework by identifying correlations between protons and carbons. mdpi.comresearchgate.net For oxetanes, the chemical shifts of the protons and carbons within the four-membered ring are characteristic, although they can be challenging to interpret. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). kitasato-u.ac.jpmdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure. researchgate.net Electrospray ionization (ESI) is a common technique used for analyzing these types of compounds. jmb.or.kr

X-ray Crystallography: When a suitable crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute stereochemistry. pnas.org The structures of both paclitaxel and oxetin were definitively confirmed using this method. nih.govnih.gov

Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups present in the molecule, while Ultraviolet (UV) spectroscopy provides information about conjugated systems. jmb.or.krnih.gov

The combination of these techniques allows researchers to piece together the complex structures of naturally occurring oxetanes, which is the first step toward understanding their chemical properties and biological functions. pitt.edu

| Compound | Isolation Method | Purification Method | Structural Elucidation Techniques | Reference |

|---|---|---|---|---|

| Paclitaxel (Taxol) | Extraction from bark (Taxus brevifolia) or fungal culture (e.g., Penicillium chrysogenum) | TLC, HPLC | ¹H NMR, ¹³C NMR, IR, UV, MS, X-ray Crystallography | pnas.orgnih.govnih.gov |

| Oxetin | Isolation from fermentation broth (Streptomyces sp.) | Chromatography | Spectral data analysis, X-ray Diffraction | nih.gov |

| Oxetanocin-A | Isolation from bacterial culture (Bacillus megaterium) | HPLC | MS, NMR, Isotopic labeling studies | nih.govnih.gov |

Concluding Remarks and Future Research Perspectives

Current Challenges in Oxetane (B1205548) Synthesis and Reactivity

A significant challenge in oxetane chemistry is the development of general and stereoselective synthetic methods. Controlling the regioselectivity of ring-opening reactions also remains an active area of research.

Emerging Research Avenues for (3,3-Dimethyloxetan-2-yl)methanol

The primary research avenue for this compound is its definitive synthesis and characterization. Once available, studies on its stereoselective synthesis, ring-opening polymerization, and derivatization would be of great interest.

Broader Impact on Organic, Materials, and Applied Chemistry

A thorough understanding of the chemistry of This compound would contribute to the broader knowledge of strained-ring systems and could lead to the development of new synthetic methodologies and functional materials. The exploration of such underrepresented molecules is crucial for expanding the toolbox of modern chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,3-Dimethyloxetan-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides or cyclization of diols. For example, cyclization of 2,2-dimethyl-3-hydroxypropyl derivatives under acidic conditions (e.g., H₂SO₄) forms the oxetane ring. Catalysts like BF₃·Et₂O may enhance ring closure efficiency . Reaction temperature (20–60°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and purity. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows characteristic peaks: δ 1.35 (s, 6H, -CH₃), δ 3.70–3.85 (m, 2H, -CH₂OH), and δ 4.45–4.60 (m, 2H, oxetane ring protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming bond angles (e.g., C-O-C ≈ 90°) and steric effects from the dimethyl groups .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+Na]⁺ ions, with exact mass matching theoretical values (e.g., m/z 132.078 for C₆H₁₂O₂) .

Q. What factors influence the stability of this compound under storage?

- Methodological Answer : The oxetane ring’s strain (≈25 kcal/mol) increases reactivity compared to larger rings. Stability is maintained by:

- Storage Conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- pH Control : Avoid strong acids/bases to prevent ring-opening (e.g., hydrolysis to diols in aqueous HCl) .

- Light Sensitivity : Amber vials reduce UV-induced degradation.

Q. What are the typical reactivity patterns of this compound in organic reactions?

- Methodological Answer :

- Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack the less hindered oxetane carbon, yielding branched alcohols.

- Oxidation : MnO₂ selectively oxidizes the primary -CH₂OH to a carbonyl group without disrupting the oxetane .

- Protection Strategies : TBDPS (tert-butyldiphenylsilyl) groups shield the hydroxyl during multi-step syntheses .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) induce asymmetry during ring-opening of prochiral epoxide precursors. Kinetic resolution (e.g., using lipases in transesterification) separates enantiomers with >90% ee. Computational modeling (DFT) optimizes transition states to predict selectivity .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The oxetane mimics tetrahedral intermediates in hydrolytic enzymes (e.g., proteases). Kinetic assays (IC₅₀ measurements) using fluorogenic substrates (e.g., AMC-tagged peptides) reveal competitive inhibition. Molecular docking (AutoDock Vina) identifies H-bonding interactions between the oxetane oxygen and catalytic residues .

Q. How can computational methods resolve contradictions in spectroscopic data for oxetane derivatives?

- Methodological Answer : Discrepancies in NMR coupling constants (e.g., JHH vs. predicted values) arise from conformational flexibility. MD simulations (GROMACS) model ring puckering, while DP4+ statistical analysis validates the most probable structure against experimental data .

Q. What strategies mitigate steric hindrance in functionalizing this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Enhances reaction rates under high pressure, overcoming steric barriers in SN2 reactions.

- Bulky Ligands : Use of XPhos in Pd-catalyzed cross-couplings minimizes undesired side reactions .

Q. How does the oxetane ring affect the compound’s pharmacokinetic properties in drug design?

- Methodological Answer : The oxetane improves metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., SwissADME) show reduced hydrophobicity vs. cyclopropane analogs, enhancing solubility. In vivo studies (rodent models) track bioavailability via LC-MS/MS plasma analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.